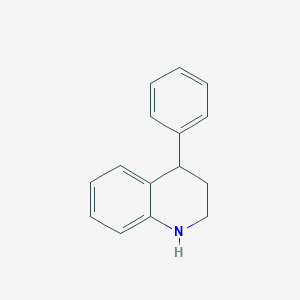

4-Phenyl-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

4-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline core structure with a phenyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of 4-Phenyl-1,2,3,4-tetrahydroquinoline is the autophagy process in liver cells . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis.

Mode of Action

This compound interacts with its target by inhibiting the autophagy process . This inhibition results in a decrease in the expression of autophagy-related proteins, such as Beclin-1 and LC3B .

Biochemical Pathways

The compound affects the autophagy pathway in liver cells . By inhibiting autophagy, it prevents the degradation and recycling of cellular components, which can lead to changes in cellular metabolism and function. The downstream effects of this inhibition include a decrease in liver apoptosis and a reduction in liver fibrosis .

Pharmacokinetics

It is also predicted to be an inhibitor of Cytochrome P450 1A2 and 2D6, enzymes that are involved in drug metabolism .

Result of Action

The inhibition of autophagy by this compound leads to a significant decrease in liver apoptosis and a reduction in liver fibrosis . This suggests that the compound has hepatoprotective properties, protecting the liver from damage and fibrosis .

Action Environment

The action of this compound is likely influenced by various environmental factors For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. It is recommended to store the compound in a dark place, sealed in dry, at room temperature .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have hepatoprotective properties, potentially due to its interaction with autophagy-related proteins, Beclin-1 and LC3B .

Cellular Effects

In terms of cellular effects, 4-Phenyl-1,2,3,4-tetrahydroquinoline has been shown to have hepatoprotective properties in carbon tetrachloride-induced liver damage and fibrosis in rats . It appears to lower transaminases, preserve liver tissue integrity, and mitigate oxidative stress and inflammation . Moreover, it has been suggested to decrease liver apoptosis by affecting the expression of apoptotic genes BAX and BCL2 .

Molecular Mechanism

It has been suggested that its hepatoprotective properties may be due to the inhibition of autophagy in liver cells . This could be achieved through its interaction with autophagy-related proteins, Beclin-1 and LC3B .

Temporal Effects in Laboratory Settings

It has been shown to have long-term hepatoprotective effects in rats

Dosage Effects in Animal Models

In animal models, specifically rats, this compound has been shown to have hepatoprotective effects at a dose of 25 mg/kg body weight

Metabolic Pathways

It has been suggested that it may interact with various enzymes and cofactors

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Another method includes the use of dimethoxymethane and phenylethylamine under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Functionalized tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

4-PTQ has been studied for its effects on the central nervous system (CNS). Research indicates that it exhibits antagonistic properties against methamphetamine-induced behaviors in animal models. For instance, administration of 4-PTQ significantly reduced ambulation induced by methamphetamine in rats, suggesting its potential as a therapeutic agent for substance use disorders . The mechanism appears to involve the inhibition of dopamine release rather than direct dopamine receptor blocking, which distinguishes it from traditional antipsychotics .

Medicinal Chemistry Perspectives

The tetrahydroquinoline scaffold is recognized for its broad pharmacological profile. Compounds derived from this structure have shown various biological activities:

| Compound Name | Activity |

|---|---|

| Praziquantel | Anthelmintic |

| Quinapril | Anti-hypertensive |

| Noscapine | Anti-tussive |

| Apomorphine | Anti-parkinsonian |

| Trabectedin | Anti-cancer |

These compounds illustrate the versatility of tetrahydroquinolines in drug development . Furthermore, 4-PTQ derivatives have been explored for their anti-inflammatory and neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of 4-PTQ and its derivatives has been achieved through various methodologies, including microwave-assisted reactions and asymmetric Pictet–Spengler reactions. These methods allow for the efficient production of enantiopure compounds with high yields. For example, microwave-assisted synthesis has been reported to yield compounds with up to 98% efficiency .

Additionally, the racemization processes of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their industrial applications in recycling enantiomers during drug synthesis .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential applications of 4-PTQ:

- Case Study 1 : A study demonstrated that 4-PTQ could inhibit methamphetamine-induced hyperactivity in rats without affecting baseline locomotion. This suggests a targeted action that could be beneficial in treating stimulant addiction .

- Case Study 2 : Research into the structural activity relationship (SAR) of tetrahydroquinoline derivatives revealed that modifications at specific positions could enhance their biological activity against pathogens and cancer cells .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the phenyl group at the fourth position.

2-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure with the phenyl group at the second position instead of the fourth.

4-Phenylquinoline: An oxidized form of 4-Phenyl-1,2,3,4-tetrahydroquinoline

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the fourth position enhances its stability and reactivity compared to other tetrahydroquinoline derivatives .

Actividad Biológica

4-Phenyl-1,2,3,4-tetrahydroquinoline (4-PTHQ) is a compound of significant interest due to its diverse biological activities, particularly in the realms of hepatoprotection and anticancer properties. This article reviews the current understanding of the biological effects of 4-PTHQ, supported by various studies and experimental data.

Overview of this compound

4-PTHQ belongs to the tetrahydroquinoline family, which has been recognized for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Hepatoprotective Properties

Recent studies have highlighted the hepatoprotective effects of 4-PTHQ derivatives. One notable study investigated the impact of these compounds on carbon tetrachloride (CCl4)-induced liver damage in Wistar albino rats. The findings revealed that treatment with 4-PTHQ derivatives significantly reduced liver enzyme levels (transaminases) and preserved liver tissue integrity.

Key Findings:

- Dosage : Compounds were administered at a dose of 25 mg/kg body weight.

- Mechanism : The hepatoprotective effect was attributed to the inhibition of autophagy and a reduction in oxidative stress and inflammation.

- Histopathological Analysis : Significant reductions in liver fibrosis were observed through histopathological examinations, supported by immunohistochemical analysis indicating decreased expression of apoptotic genes (BAX and BCL2) .

Anticancer Activity

The anticancer potential of 4-PTHQ has also been explored through various in vitro studies. These studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against multiple cancer cell lines.

Anticancer Mechanisms:

- Cell Lines Tested : The compounds were evaluated against human cancer cell lines including NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), and HCT15 (colon).

- Cytotoxicity : The IC50 values indicated that some derivatives had potent inhibitory effects on cell proliferation, with values ranging from 0.70 μM to over 50 μM depending on the specific derivative and cancer cell line .

- Mechanism of Action : The anticancer activity was linked to apoptosis induction and cell cycle arrest at the G2/M phase, primarily through downregulation of cyclin B1 and CDK1 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-PTHQ derivatives. Variations in substituents on the phenyl ring have been shown to influence biological activity significantly.

SAR Insights:

- Substituent Effects : Certain substitutions enhance cytotoxicity while others may reduce it. For instance, specific halogenated phenyl groups demonstrated improved activity against cancer cell lines.

- Comparative Analysis : A comparative study indicated that some derivatives were more effective than established reference compounds in inhibiting NF-κB transcriptional activity, a pathway often implicated in cancer progression .

Data Summary

The following table summarizes key findings from studies on the biological activity of 4-PTHQ derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism | Effect |

|---|---|---|---|---|

| 4-PTHQ Derivative A | NCI-H23 | 0.70 | Apoptosis induction | High cytotoxicity |

| 4-PTHQ Derivative B | ACHN | 1.00 | Cell cycle arrest | Moderate cytotoxicity |

| 4-PTHQ Derivative C | MDA-MB-231 | >50 | Inhibition of NF-κB | Low cytotoxicity |

| 4-PTHQ Derivative D | HCT15 | 0.90 | Downregulation of cyclin B1 | High cytotoxicity |

Propiedades

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEVNAMKBJHWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30290-78-9 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.